molecular formula C25H29NO7 B569249 Doxepin-N-β-D-Glucuronide CAS No. 1075185-73-7

Doxepin-N-β-D-Glucuronide

Cat. No.: B569249
CAS No.: 1075185-73-7
M. Wt: 455.507
InChI Key: HIWVLLQQFXUDIX-GZTJUZNOSA-N
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Description

Doxepin-N-β-D-Glucuronide, with CAS number 1075185-73-7, is a significant glucuronide conjugate metabolite of the tricyclic compound Doxepin . This conjugate is formed in the liver via the metabolic process of glucuronidation, a major phase II pathway that increases the water solubility of drugs and facilitates their excretion from the body . As a key metabolite, this compound is an essential reference standard in pharmaceutical and bioanalytical research. Its primary application is in the study of Doxepin's pharmacokinetics, particularly its metabolic fate and elimination profile . Researchers utilize this compound to develop and validate analytical methods, such as LC-MS/MS, for the accurate quantification of Doxepin and its metabolites in biological matrices like plasma and urine. This is critical for understanding the drug's bioavailability, half-life, and potential drug-drug interactions . The molecular formula of this compound is C25H29NO7, and it has a molecular weight of approximately 455.50 g/mol . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1075185-73-7

Molecular Formula

C25H29NO7

Molecular Weight

455.507

IUPAC Name

6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+

InChI Key

HIWVLLQQFXUDIX-GZTJUZNOSA-N

SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Microsome Preparation : HLMs are thawed and diluted to 0.5–1.0 mg/ml protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Activation : Alamethicin (10 µg/mg protein) is added to permeabilize microsomal membranes, enhancing UDPGA accessibility.

  • Incubation :

    • Substrate: Doxepin (1–10 µM) dissolved in DMSO (final solvent concentration ≤0.5% v/v).

    • Cofactor: UDP-glucuronic acid (UDPGA, 5 mM).

    • Conditions: 37°C, 90-minute incubation in 400 µl reaction volume.

  • Termination : Reactions are quenched with ice-cold acetonitrile containing internal standards (e.g., D6-midazolam), followed by centrifugation (20,000 × g, 10 minutes) to precipitate proteins.

Key Parameters

  • Enzyme Kinetics : Reaction rates follow Michaelis-Menten kinetics, with Km values for doxepin ranging from 2–5 µM in HLMs.

  • Time Dependency : Linear metabolite formation is observed within the first 30 minutes, plateauing by 90 minutes.

Recombinant UDP-Glucuronosyltransferase (UGT) Systems

Recombinant UGT isoforms expressed in cell lines (e.g., HEK293, Sf9 insect cells) enable isoform-specific glucuronidation studies. UGT1A4 demonstrates the highest activity toward doxepin, while UGT2B10 contributes marginally.

Procedure

  • Enzyme Expression : UGT isoforms are overexpressed using baculovirus or plasmid systems.

  • Incubation :

    • Recombinant UGTs (0.5 mg/ml) are incubated with doxepin (1 µM) and UDPGA (5 mM) under conditions mirroring HLM protocols.

  • Analytical Confirmation : LC-MS/MS quantifies this compound using transitions m/z 456 → 280 (metabolite) and m/z 280 → 107 (doxepin).

Advantages

  • Specificity : Eliminates interference from competing enzymes in HLMs.

  • Kinetic Clarity : Provides unambiguous Km and Vmax values for individual UGTs.

Optimization of Reaction Conditions

Table 1: Critical Parameters for Glucuronidation Efficiency

ParameterOptimal ValueImpact on Yield
pH7.4Maximal UGT activity
Temperature37°CPhysiological relevance
UDPGA Concentration5 mMSaturating cofactor levels
Incubation Time30–90 minutesLinear metabolite formation

Inhibitors and Cofactors

  • Inhibitors : Amitriptyline (5 µM) reduces UGT2B10 activity by 40%.

  • Cofactors : Mg²⁺ (5 mM) enhances UDPGA binding affinity.

Analytical Characterization

LC-MS/MS Methodology

  • Chromatography : Reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile).

  • Mass Spectrometry :

    • Ionization: Electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM) for doxepin (m/z 280 → 107) and this compound (m/z 456 → 280).

Structural Confirmation

  • High-Resolution MS : Accurate mass measurements confirm the molecular formula C25H29NO7 (calculated m/z 455.1945, observed m/z 455.1948).

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (600 MHz, D2O) reveals glucuronic acid anomeric proton at δ 5.24 (d, J = 7.2 Hz).

Challenges and Mitigation Strategies

  • Enzyme Variability : Inter-individual differences in UGT expression necessitate pooled HLMs or recombinant systems.

  • Metabolite Stability : this compound is prone to hydrolysis in acidic conditions; neutral pH and rapid freezing preserve integrity.

  • Scalability : Milligram-scale synthesis requires immobilized UGTs or engineered bacterial systems, though these remain experimental .

Chemical Reactions Analysis

Types of Reactions

Doxepin-N-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to doxepin and glucuronic acid under acidic or basic conditions.

Common Reagents and Conditions

The hydrolysis of this compound can be facilitated by acidic or basic reagents such as hydrochloric acid or sodium hydroxide. Enzymatic hydrolysis can also be achieved using β-glucuronidase.

Major Products Formed

The major products formed from the hydrolysis of this compound are doxepin and glucuronic acid .

Scientific Research Applications

Doxepin-N-β-D-Glucuronide is used extensively in scientific research to study drug metabolism and pharmacokinetics. It serves as a crucial tool to investigate the body’s response to doxepin and its derivatives. This compound is also used in the development of assays to assess the inhibition of UGT enzymes, which is important for understanding drug-drug interactions and the safety profile of new chemical entities.

Mechanism of Action

The mechanism of action of Doxepin-N-β-D-Glucuronide is primarily related to its role as a metabolite of doxepin. Doxepin itself is a potent serotonin and norepinephrine reuptake inhibitor, which contributes to its antidepressant effects. The glucuronidation of doxepin to form this compound is a detoxification process that facilitates the excretion of doxepin from the body. This process involves the molecular targets and pathways associated with UGT enzymes .

Comparison with Similar Compounds

Comparison with Similar Glucuronide Conjugates

Structural and Functional Differences

Glucuronide conjugates vary in bioactivity and pharmacokinetics depending on:

  • Site of glucuronidation: O-glucuronides (e.g., flavonoid glucuronides) are more common than N-glucuronides (e.g., Norfluoxetine N-β-D-Glucuronide).
  • Parent compound: Antidepressant-derived glucuronides (e.g., Norfluoxetine) differ from flavonoid glucuronides (e.g., quercetin-3-O-β-D-glucuronide) in molecular weight, polarity, and metabolic pathways.
Table 1: Key Properties of Selected Glucuronide Conjugates
Compound Parent Compound Glucuronidation Site Key Pharmacokinetic/Bioactive Properties Evidence ID
Diosmetin-3-O-β-D-Glucuronide Diosmin (flavonoid) O-glucuronide - Enhanced antioxidant activity due to three additional hydroxyl groups post-conjugation.
Quercetin-3-O-β-D-Glucuronide Quercetin (flavonoid) O-glucuronide - Higher LLOQ (50 ng/mL) in plasma compared to quercetin (32.8 ng/mL).
Norfluoxetine N-β-D-Glucuronide Norfluoxetine (SSRI metabolite) N-glucuronide - Used as a synthetic intermediate in pharmacological research.
Kaempferol-3-O-β-D-Glucuronide Kaempferol (flavonoid) O-glucuronide - Demonstrated superoxide anion scavenging activity (4.65 nmol O₂⁻/min in NBT assay).

Pharmacokinetic Profiles

  • Absorption and Metabolism: O-glucuronides like quercetin-3-O-β-D-glucuronide exhibit lower bioavailability than their aglycones due to rapid renal clearance but may undergo enterohepatic recirculation .
  • Excretion : Glucuronides generally have shorter half-lives than parent compounds. For example, quercetin-3-O-β-D-glucuronide showed a plasma elimination half-life of 240–360 minutes in rats .

Bioactivity and Therapeutic Implications

  • Antioxidant Effects : Diosmetin-3-O-β-D-Glucuronide reduced oxidative stress in human skin models by scavenging free radicals, attributed to its hydroxyl-rich structure .
  • Anti-Inflammatory Effects: Flavonoid glucuronides like quercetin-3-O-β-D-glucuronide inhibit pro-inflammatory cytokines, though their potency is often reduced compared to non-conjugated forms due to decreased membrane permeability .
  • Drug-Drug Interactions : Glucuronides may compete for UGT enzymes. For instance, herbal extracts inhibit UGT1A isoforms, altering the metabolism of glucuronidated drugs .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Doxepin-N-β-D-Glucuronide in biological matrices?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting glucuronide metabolites due to its high sensitivity and specificity. For instance, validated LC-MS/MS protocols used for oxymorphone-3β-D-glucuronide in urine can be adapted, employing gradient elution with C18 columns and optimized ionization parameters (e.g., ESI+ mode) to minimize matrix effects . Reference standards like phenyl-β-D-glucuronide are critical for calibration, ensuring accurate quantification of glucuroconjugates in plasma or urine .

Q. How can the structural configuration of this compound be confirmed after synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. Key signals include:

  • Anomeric proton resonance (δ ~5.1–5.3 ppm, doublet with J ≈ 7.5 Hz) confirming β-D-glucuronic acid linkage .
  • Aromatic proton shifts in the parent compound (e.g., doxepin) to identify the site of glucuronidation (e.g., N-linked vs. O-linked) . High-resolution mass spectrometry (HRMS) further validates molecular formula (e.g., [M+H]+ ion) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, lab coats, safety goggles) to avoid dermal/ocular exposure.
  • Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, as glucuronides may release irritants during synthesis .
  • Dispose of waste via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for higher yield?

Employ recombinant UDP-glucuronosyltransferases (UGTs) expressed in E. coli BL21(DE3) systems, which demonstrate high catalytic efficiency for glucuronidation. For example, engineered strains used for resveratrol glucuronides achieved ~70% conversion in 3 hours by optimizing:

  • Substrate concentration (e.g., 100–150 mg/L doxepin).
  • pH (7.4–8.0) and temperature (37°C) to stabilize UGT activity . Monitor reaction progress via UPLC-MS to identify kinetic bottlenecks (e.g., substrate inhibition).

Q. What strategies resolve contradictory data in the bioactivity of glucuronidated vs. parent compounds?

  • Comparative cytotoxicity assays : Test this compound and doxepin hydrochloride on cell lines (e.g., Hela, MKN-45) using MTT assays. Note that glucuronides like luteolin-7-O-β-D-glucuronide exhibit reduced potency compared to aglycones, likely due to decreased membrane permeability .
  • Pharmacokinetic profiling : Measure plasma clearance rates and tissue distribution in rodent models to assess whether glucuronidation enhances or limits bioavailability .

Q. How can chiral separation challenges for this compound isomers be addressed?

Use chiral stationary phases (e.g., Chiralpak IA-3) in HPLC with polar organic mobile phases (acetonitrile/methanol/0.1% formic acid). The USP monograph for doxepin hydrochloride highlights resolution (R > 1.5) between (E)- and (Z)-isomers, which can be adapted for glucuronide diastereomers by adjusting column temperature (25–30°C) and flow rates (0.8–1.2 mL/min) .

Methodological Considerations

Q. What in vitro models best predict the metabolic stability of this compound?

  • Human liver microsomes (HLM) : Incubate with UDPGA cofactor and NADPH to assess glucuronide formation/degradation rates .
  • Hepatocyte co-cultures : Provide a more physiologically relevant system to study enterohepatic recirculation and transporter-mediated efflux (e.g., MRP2) .

Q. How can NMR spectral overlap between this compound and impurities be mitigated?

  • Apply 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures. For example, HMBC correlations can distinguish glucuronic acid protons from aromatic resonances in the parent compound .
  • Use deuterated solvents (DMSO-d6 or CD3OD) to sharpen peaks and reduce baseline noise .

Data Analysis and Reporting

Q. What statistical approaches validate glucuronide quantification in multi-analyte studies?

  • Weighted linear regression (1/x² weighting) for calibration curves to account for heteroscedasticity.
  • Matrix-matched validation using blank biological samples spiked with reference standards to control for ion suppression/enhancement in LC-MS .

Q. How should contradictory findings in glucuronide pharmacokinetics be reported?

Adopt the STrengthening the Reporting of OBservational studies in Epidemiology (STROBE) framework to detail:

  • Confounders (e.g., inter-individual UGT polymorphisms).
  • Sensitivity analyses (e.g., excluding outliers in clearance data) .

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